3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol
Description
3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol is a pyrazole-based heterocyclic compound characterized by a five-membered aromatic ring containing two nitrogen atoms. The molecule features two distinct aromatic substituents: a 3,4-dimethoxyphenyl group at position 3 and a 2-methoxyphenyl group at position 1 of the pyrazole ring (Compound ID: Y020-3354) . Its structural complexity and methoxy substitutions make it a candidate for diverse biological applications, particularly in anticancer research, where pyrazole derivatives are known to modulate enzyme activity and cellular pathways .
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-7-5-4-6-14(15)20-18(21)11-13(19-20)12-8-9-16(23-2)17(10-12)24-3/h4-11,19H,1-3H3 |
InChI Key |
XZDXUMADSJTWRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. One common method is the reaction of 3,4-dimethoxyphenylhydrazine with 2-methoxyacetophenone under acidic or basic conditions to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyrazoles and related compounds.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is and has a molecular weight of 302.34 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.
1. Antioxidant Properties
Research indicates that compounds with pyrazole structures exhibit significant antioxidant activity. For instance, derivatives of pyrazol-5-ols have been evaluated for their ability to scavenge free radicals, demonstrating potential as therapeutic agents in oxidative stress-related conditions . The antioxidant properties of 3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol may be attributed to the electron-donating nature of the methoxy substituents.
2. Anticancer Activity
Studies have shown that pyrazole derivatives can induce cytotoxic effects on various cancer cell lines. The compound has been tested against colorectal carcinoma cells, revealing moderate cytotoxicity that suggests its potential as an anticancer agent . The mechanism involves the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies.
3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. They may inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases . The specific compound's structure allows it to interact with inflammatory mediators effectively.
Pharmaceutical Applications
1. Drug Development
The structural characteristics of this compound make it a valuable scaffold for drug development. Its ability to modulate biological pathways suggests potential applications in designing new pharmaceuticals targeting cancer and inflammatory diseases.
2. Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel pyrazole derivatives with enhanced biological activities. Research has focused on modifying the existing structure to improve efficacy and reduce toxicity .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, the compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of methoxy groups can enhance charge transport properties, making it suitable for these applications.
2. Photovoltaic Materials
Research into the use of pyrazole derivatives in photovoltaic cells has shown promising results. Their ability to absorb light and convert it into electrical energy positions them as candidates for next-generation solar cells.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Pyrazole derivatives often exhibit significant variations in biological activity and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- The target compound ’s 3,4-dimethoxy and 2-methoxy groups create a sterically hindered, electron-rich aromatic system, favoring interactions with hydrophobic enzyme pockets .
- Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced lipophilicity, improving membrane permeability but possibly reducing aqueous solubility.
Physicochemical Properties
Key Observations :
Key Observations :
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 394.4 g/mol. The structure features two methoxy-substituted phenyl groups connected through a pyrazole ring.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation markers like proliferating cell nuclear antigen (PCNA) .
Table 1: Summary of Anticancer Mechanisms
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory pathways. This inhibition can lead to reduced inflammation in various models .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit key metabolic pathways within bacteria .
Case Study 1: Anticancer Efficacy
In vitro studies on breast cancer cell lines revealed that the administration of this compound resulted in a significant decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways involving caspase cascades and downregulation of PCNA levels.
Case Study 2: Anti-inflammatory Effects
A study assessing the anti-inflammatory potential of related pyrazole compounds showed that they significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammation models. This indicates a promising therapeutic avenue for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
